Brexpiprazole impurity 8

描述

Brexpiprazole impurity 8 is a chemical compound associated with the synthesis and degradation of brexpiprazole, an atypical antipsychotic drug used in the treatment of schizophrenia and major depressive disorder . This compound is one of several impurities that can be formed during the manufacturing process of brexpiprazole . These impurities are crucial to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

准备方法

The preparation of brexpiprazole impurity 8 involves synthetic routes that are similar to those used in the synthesis of brexpiprazole itself . The synthetic process typically involves multiple steps, including the formation of key intermediates through reactions such as Buchwald-Hartwig amination . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of carbon-nitrogen bonds . Industrial production methods for this compound are designed to ensure high purity and yield, often involving rigorous purification steps such as chromatography .

化学反应分析

Brexpiprazole impurity 8 can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation . Major products formed from these reactions include different structural isomers and degradation products that need to be carefully monitored during the manufacturing process .

科学研究应用

Analytical Chemistry

Brexpiprazole impurity 8 serves as a reference standard in analytical methods, particularly in the development and validation of techniques for detecting and quantifying impurities in pharmaceutical formulations. It is essential for:

- Method Development : Used to establish new analytical methods for brexpiprazole and its related compounds.

- Quality Control (QC) : Ensures compliance with regulatory standards by monitoring impurity levels in drug products.

- Stability Testing : Helps assess the stability of brexpiprazole formulations by identifying degradation products.

Pharmaceutical Development

In pharmaceutical development, this compound plays a significant role in:

- Purification Processes : It aids in refining purification methods for brexpiprazole hydrochloride, ensuring the removal of unwanted impurities during manufacturing processes .

- Formulation Studies : Assists researchers in understanding how impurities affect the efficacy and safety profiles of drug formulations.

Regulatory Compliance

This compound is critical for meeting regulatory requirements set by agencies such as the FDA. Its applications include:

- Impurity Profiling : Regulatory submissions require detailed impurity profiles, where this compound is often included to demonstrate control over manufacturing processes .

- Stability Studies : Regulatory bodies mandate stability studies to evaluate how impurities influence drug shelf life and performance under various conditions .

Case Studies and Research Findings

Several case studies highlight the significance of this compound in research:

- A study focused on the identification and control of process-related impurities in brexpiprazole emphasized the importance of monitoring impurities like impurity 8 to ensure drug safety and efficacy .

- Clinical trials involving brexpiprazole have underscored the necessity of understanding impurities' roles, including their potential impact on therapeutic outcomes .

作用机制

The mechanism of action of brexpiprazole impurity 8 is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient . understanding its formation and degradation pathways is crucial for ensuring the overall efficacy and safety of brexpiprazole . The molecular targets and pathways involved in the formation of this compound are similar to those of brexpiprazole, involving interactions with various enzymes and chemical reagents during the synthesis process .

相似化合物的比较

Brexpiprazole impurity 8 can be compared with other impurities formed during the synthesis of brexpiprazole, such as impurity A, impurity B, and impurity C . Each of these impurities has unique structural characteristics and formation pathways . For instance, impurity A is identified as 7-hydroxy 1H-2-quinolinone, while impurity B is 1-benzo[b]-thiophen 4yl-piperazine . The uniqueness of this compound lies in its specific formation conditions and its role in the overall stability and purity of the brexpiprazole drug substance .

生物活性

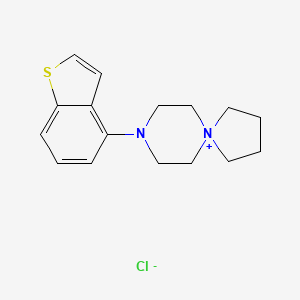

Brexpiprazole impurity 8, identified by its chemical formula C16H21ClN2S and CAS number 138109318, is a notable impurity associated with the atypical antipsychotic brexpiprazole. Understanding its biological activity is essential for assessing the overall safety and efficacy of brexpiprazole formulations. This article compiles findings from various studies, highlighting the biological properties, mechanisms of action, and implications for therapeutic use.

| Property | Value |

|---|---|

| Molecular Formula | C16H21ClN2S |

| Molecular Weight | 306.87 g/mol |

| Structure | Chemical Structure |

Brexpiprazole itself acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also functioning as an antagonist at 5-HT2A receptors. The impurity's biological activity may be influenced by its structural similarities to brexpiprazole, potentially affecting its interaction with these receptors.

Biological Activity Insights

- Receptor Binding Affinity :

- Pharmacokinetics :

- Safety Profile :

Case Studies and Research Findings

Several studies have investigated the effects of brexpiprazole and its impurities:

- A clinical trial involving over 600 participants assessed the efficacy of brexpiprazole in treating schizophrenia and highlighted the importance of monitoring impurities like impurity 8 due to their potential impact on treatment outcomes .

- Stability studies indicated that brexpiprazole is stable under various conditions but can degrade into impurities under oxidative stress, suggesting that impurity formation could be a concern during storage or formulation .

属性

IUPAC Name |

8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLIJNBYPANZRX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。